Labetalol hydrochloride is a white or off-white crystalline powder that is soluble in water. [] It is classified as an adrenergic receptor blocking agent, specifically exhibiting both selective α1-adrenergic and nonselective β-adrenergic receptor blocking actions. [] In scientific research, labetalol hydrochloride is utilized primarily for its ability to modulate adrenergic receptor activity, providing insights into cardiovascular physiology, pharmacology, and drug development. It serves as a valuable tool for investigating the role of adrenergic receptors in various physiological processes and pathological conditions.
Molecular Structure Analysis
Labetalol hydrochloride undergoes oxidative cleavage in an alkaline environment when assisted by chloramine-T (CAT). [] This reaction follows a specific rate law, which has been investigated by studying the effects of varying ionic strength, dielectric constant of the medium, and temperature. [] The products resulting from this oxidation have been isolated and analyzed, contributing to the understanding of the chemical reactivity of labetalol hydrochloride. Additionally, studies have indicated that labetalol hydrochloride can undergo oxidative degradation in the presence of peroxide impurities found in the pharmaceutical excipient povidone. [], [] This degradation process, likely mediated by organic peroxides like H2O2, highlights the potential for chemical instability in formulations containing labetalol hydrochloride and povidone.
Mechanism of Action
Labetalol hydrochloride exerts its effects by blocking both α and β-adrenergic receptors. [], [], [] Its nonselective β-adrenergic blocking activity contributes to its antihypertensive effects. [] The ratio of α- to β-blocking activity is approximately 1:3 after oral administration. []
Physical and Chemical Properties Analysis
Labetalol hydrochloride is a white or off-white crystalline powder that is soluble in water. [] It has a pH range of 3.0 to 4.5 in solution. [] The apparent partition coefficient of labetalol hydrochloride has been determined to be 6.95, indicating its lipophilic nature. []
Applications
Controlled-release formulations: Studies have explored the use of various polymers, including hydroxypropyl methylcellulose (HPMC), carbopol, and eudragit, to create sustained-release tablets of labetalol hydrochloride. [], [], [], [], [] These formulations aim to prolong drug release, leading to improved therapeutic efficacy and reduced dosing frequency.
Gastro-retentive systems: Floating tablets have been developed using HPMC and gas-generating agents, like sodium bicarbonate, to increase the gastric residence time of labetalol hydrochloride. [], [], [] This approach aims to enhance drug absorption by retaining the dosage form in the stomach for a longer duration.
Mucoadhesive buccal tablets: Buccal tablets utilizing polymers like HPMC, carbopol, sodium alginate, and chitosan have been investigated as a means to bypass first-pass metabolism and improve bioavailability. [], [], [], [], [], [], [] These formulations aim to adhere to the buccal mucosa, allowing for direct drug absorption into the systemic circulation.
Transdermal patches: Researchers have explored the feasibility of delivering labetalol hydrochloride through the skin using transdermal patches. [], [], [] These studies have evaluated the use of penetration enhancers like dimethyl sulfoxide (DMSO) to enhance drug permeation across the skin barrier.
High-performance liquid chromatography (HPLC): HPLC methods have been developed for determining the content and related substances of labetalol hydrochloride in injections and formulations. [], [], [], [] These methods offer precise and selective quantification of labetalol hydrochloride.
Spectrophotometric methods: Several spectrophotometric methods have been developed to quantify labetalol hydrochloride in various matrices, including pure form, pharmaceutical formulations, and biological samples. [], [], [] These methods utilize the absorbance properties of labetalol hydrochloride or its derivatives for accurate and sensitive quantification.
Thin-layer chromatography (TLC): A TLC method combined with densitometry has been established for estimating labetalol hydrochloride in tablets. [] This method allows for simple and rapid separation and quantification of labetalol hydrochloride.
Related Compounds
Labetalol Acid Degradation Product
Compound Description: Labetalol hydrochloride [] is susceptible to acid degradation, resulting in the formation of an acidic degradation product. While the specific structure of this degradation product is not detailed within the provided abstracts, it's detectable through HPLC methods distinct from the parent compound [, ].
Relevance: This degradation product is directly relevant to the quality control of labetalol hydrochloride formulations, as its presence indicates potential instability or degradation of the active pharmaceutical ingredient []. This necessitates the development of analytical methods capable of distinguishing between labetalol hydrochloride and its degradation products.
Labetalol Oxidative Degradation Product (DLBT)
Compound Description: Exposure of labetalol hydrochloride to oxidative conditions can lead to its degradation, resulting in the formation of an oxidized derivative (DLBT) [, , ]. The precise structure of this degradation product is not elaborated upon in the abstracts.
Relevance: Similar to the acid degradation product, DLBT's presence can impact the quality and efficacy of labetalol hydrochloride formulations. Therefore, analytical techniques like those utilizing spectrophotometry and HPLC, are necessary to differentiate and quantify labetalol hydrochloride from its oxidative degradation product for quality control purposes [, , ].
Labetalol Glutathione Conjugate
Compound Description: In vitro studies using rat and human hepatocytes, along with in vivo studies in rats, have identified a glutathione conjugate of labetalol hydrochloride []. This conjugate forms as part of a detoxification pathway involving the enzyme sulfotransferase.
Relevance: Formation of this glutathione conjugate is a key metabolic pathway for labetalol hydrochloride []. Its identification contributes to understanding the drug's metabolism and potential toxicological mechanisms. Inhibiting the formation of this conjugate may exacerbate the toxic effects of labetalol hydrochloride.
Atenolol
Compound Description: Atenolol, like labetalol hydrochloride, is classified as a β-blocker and is frequently used in the treatment of hypertension []. Structurally, it shares a similar pharmacophore with labetalol, suggesting potential similarities in their pharmacological profiles.
Relevance: The inclusion of atenolol in a study investigating the stability of various β-blockers in the presence of povidone underscores the importance of understanding excipient compatibility in pharmaceutical formulations []. The study specifically highlights the potential for degradation of these drugs, including labetalol hydrochloride, due to peroxide impurities present in povidone.
Bisoprolol Fumarate
Compound Description: Bisoprolol fumarate, a β1-selective adrenergic receptor blocking agent, is commonly employed in the management of hypertension and heart failure []. Structurally, it shares similarities with labetalol hydrochloride, particularly in their pharmacophore regions.
Relevance: Bisoprolol fumarate's inclusion in the povidone compatibility study underscores its susceptibility to degradation in the presence of peroxide impurities, similar to labetalol hydrochloride []. This highlights a shared vulnerability among beta-blockers to this specific excipient impurity, raising concerns about the long-term stability and efficacy of formulations containing both povidone and these drugs.
Carvedilol
Compound Description: Carvedilol, similar to labetalol hydrochloride, exhibits non-selective β-adrenergic blocking activity and is used in the treatment of hypertension and heart failure []. Structurally, both compounds possess an arylethanolamine pharmacophore, suggesting potential similarities in their binding interactions with adrenergic receptors.
Relevance: The presence of carvedilol in the povidone compatibility study highlights the vulnerability of this β-blocker to peroxide-induced degradation []. This finding reinforces the importance of meticulous excipient selection during pharmaceutical development to ensure the stability and efficacy of drug products, especially for compounds like labetalol hydrochloride that share structural similarities and may exhibit comparable sensitivities.
Metoprolol Succinate
Compound Description: Metoprolol succinate, like labetalol hydrochloride, is a β1-selective adrenergic blocking agent primarily used in the management of hypertension []. The structural similarity between the two compounds, particularly in their pharmacophore regions, suggests potential overlap in their pharmacological effects.
Relevance: Metoprolol succinate's inclusion in the povidone compatibility study underscores the shared susceptibility of β-blockers to degradation in the presence of peroxide impurities []. This finding emphasizes the importance of considering excipient compatibility during formulation development to prevent potential drug degradation, particularly for labetalol hydrochloride and other β-blockers that might exhibit similar sensitivities.
Propranolol Hydrochloride
Compound Description: Propranolol hydrochloride is a non-selective β-adrenergic blocking agent widely used in the treatment of various cardiovascular conditions, including hypertension []. Structurally, it shares a similar pharmacophore with labetalol hydrochloride.
Relevance: The inclusion of propranolol hydrochloride in the study investigating the impact of povidone on the stability of β-blockers underscores the broader relevance of this interaction beyond labetalol hydrochloride []. This finding suggests that the presence of peroxide impurities in povidone might be detrimental to a range of β-blockers, prompting a need for careful consideration of excipient choice during formulation development to ensure drug stability.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Labetalol is a diastereoisomeric mixture of approximately equal amounts of all four possible stereoisomers ((R,S)-labetolol, (S,R)-labetolol, (S,S)-labetalol and (R,R)-labetalol). It is an adrenergic antagonist used to treat high blood pressure. It has a role as an antihypertensive agent, a sympatholytic agent, an alpha-adrenergic antagonist and a beta-adrenergic antagonist. It contains a (R,R)-labetalol, a (S,S)-labetalol, a (R,S)-labetolol and a (S,R)-labetolol. Labetalol is a racemic mixture of 2 diastereoisomers where dilevalol, the R,R' stereoisomer, makes up 25% of the mixture. Labetalol is formulated as an injection or tablets to treat hypertension. Labetalol was granted FDA approval on 1 August 1984. Labetalol is a beta-Adrenergic Blocker. The mechanism of action of labetalol is as an Adrenergic beta-Antagonist. Labetalol is an antihypertensive agent with both alpha- and beta-adrenergic receptor blocking activity. Labetalol has been linked to several cases of clinically apparent drug induced liver disease, some of which have been severe and even fatal. Labetalol is a third generation selective alpha-1-adrenergic antagonist and non-selective beta-adrenergic antagonist with vasodilatory and antihypertensive properties. Labetalol competitively binds to alpha-1-adrenergic receptors in vascular smooth muscle, thereby inhibiting the adrenergic stimulation of endothelial cell function and vasoconstriction in peripheral blood vessels. This agent also binds to beta-receptors in the bronchial and vascular smooth muscle, resulting in a decrease in adrenergic stimulation. The result is a decrease in resting and exercise heart rates, cardiac output, and in both systolic and diastolic blood pressure, thereby resulting in vasodilation, and negative chronotropic and inotropic cardiac effects. Labetalol is only found in individuals that have used or taken this drug. It is a blocker of both alpha- and beta-adrenergic receptors that is used as an antihypertensive (PubChem). Labetalol HCl combines both selective, competitive, alpha-1-adrenergic blocking and nonselective, competitive, beta-adrenergic blocking activity in a single substance. In man, the ratios of alpha- to beta- blockade have been estimated to be approximately 1:3 and 1:7 following oral and intravenous (IV) administration, respectively. The principal physiologic action of labetalol is to competitively block adrenergic stimulation of β-receptors within the myocardium (β1-receptors) and within bronchial and vascular smooth muscle (β2-receptors), and α1-receptors within vascular smooth muscle. This causes a decrease in systemic arterial blood pressure and systemic vascular resistance without a substantial reduction in resting heart rate, cardiac output, or stroke volume, apparently because of its combined α- and β-adrenergic blocking activity. A salicylamide derivative that is a non-cardioselective blocker of BETA-ADRENERGIC RECEPTORS and ALPHA-1 ADRENERGIC RECEPTORS. See also: Labetalol Hydrochloride (has salt form).
KHS101 HCl is an inhibitor of transforming acidic coiled-coil protein 3 (TACC3). It acts by selectively inducing neuronal differentiation and apoptotic cell death in breast cancer.
KI-328 is a novel KIT inhibitor. KI-328 shows selective potency against KIT kinase for the in vitro kinase assay, and inhibits the growth of wild-type (Wt)- and mutant-KIT-expressing cells, while it has little potency against D816V-KIT.
KI-696 is a novel chemical probe for KEAP1 and Inhibitor of KEAP1-NRF2 protein-protein interaction. KI-696 represents an excellent LMW tool to study the KEAP1-NRF2 interaction in vivo. Discovered by FBS, the probe is well characterised in a number of in vitro assays as well as showing robust in vivo effects. The in vivo application is hampered by low bioavailability and high clearance, necessitating IV infusions as the mode of administration, which may limit the usefulness of the probe in vivo.
Ki20227 is an inhibitor of macrophage colony stimulating factor 1 (CSF1) receptor tyrosine kinase (c-Fms; IC50 = 2 nM). It inhibits CSF1-dependent c-Fms phosphorylation in a dose-dependent manner in RAW264.7 cells and reduces CSF1-dependent growth of M-NFS-60 cells (IC50 = 14 nM). Ki20227 suppresses development of TRAP-positive osteoclast-like cells from murine bone marrow (IC50 = 40 nM) and decreases the number and area of osteolytic lesions on femurs and tibiae in a murine A375 subcutaneous xenograft model. Ki20227 also reduces TNF-α infiltration and osteolytic bone destruction in a collagen-induced arthritis (CIA) mouse model. Ki 20227 is a c-fms tyrosine kinase inhibitor, which suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model. KI-20227 is a potent and orally active inhibitor of c-Fms tyrosine kinase (M-CSFR, CSF1R) (IC50 values are 2, 12, 217 and 451 nM for c-Fms, VEGFR-2, PDGFRβ and c-Kit respectively). Ki20227 suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model. Ki20227 inhibits disease progression in a collagen-induced arthritis mouse model. Ki20227 suppresses experimental autoimmune encephalomyelitis.